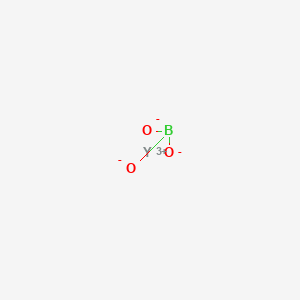

Yttrium(3+) orthoborate

Description

Overview of Rare Earth Borates in Advanced Materials Science

Rare earth borates are a class of inorganic compounds that have attracted significant attention in advanced materials science due to their diverse structural chemistry and exceptional optical and magnetic properties. d-nb.inforesearchgate.net These materials, with the general formula REBO₃ (where RE is a rare earth element), exhibit properties such as high chemical stability, broad transparency in the vacuum ultraviolet (VUV) region, and high optical damage thresholds. d-nb.inforesearchgate.net Their unique electronic configurations, stemming from the 4f orbitals of the rare earth ions, make them ideal host lattices for luminescent ions. researchgate.net The versatility of borate (B1201080) anions, which can form various structural units like planar [BO₃]³⁻ triangles and tetrahedral [BO₄]⁵⁻ groups, further contributes to the rich structural diversity and tunable properties of these compounds. akjournals.com This structural flexibility allows for the systematic design and synthesis of novel materials with tailored functionalities for applications in solid-state lighting, displays, lasers, and nonlinear optics. confer.czaip.org

Historical Trajectories and Current Research Landscape of Yttrium Orthoborate

The investigation of yttrium orthoborate dates back to 1961 when Levin and colleagues first described the vaterite-type orthoborates, including π-REBO₃ (RE=Y, Nd, Sm-Lu). d-nb.infosemanticscholar.org Early studies focused on understanding its fundamental crystal structure, with initial proposals suggesting a pseudo-hexagonal arrangement. d-nb.info Over the decades, research has evolved to address the complexities of its polymorphism, with numerous studies dedicated to refining its crystal structure through various analytical techniques. semanticscholar.orgresearchgate.net The realization of YBO₃ as an excellent host material for rare earth ions, particularly europium (Eu³⁺) and terbium (Tb³⁺), propelled its investigation for applications in phosphors for lamps and displays. researchgate.net Current research continues to explore novel synthesis methods to control particle size and morphology, enhance luminescent efficiency, and investigate its potential in emerging technologies like security inks and advanced laser systems. researchgate.netoptica.org The ongoing debate and refinement of its crystal structure, especially of its low-temperature polymorph, remains an active area of research, highlighting the compound's enduring scientific interest. d-nb.info

Polymorphism and Structural Diversity as a Core Research Challenge in YBO₃ Systems

A central challenge in the study of yttrium orthoborate lies in its significant polymorphism, meaning it can exist in multiple crystal structures. d-nb.infoakjournals.com The primary polymorphs include a low-temperature form (π-YBO₃) and a high-temperature form (µ-YBO₃). d-nb.infoakjournals.com The precise crystal structure of the low-temperature phase has been a subject of long-standing debate, with various models proposed, including hexagonal, pseudo-hexagonal, and monoclinic systems. d-nb.infosemanticscholar.org This structural ambiguity arises from the different possible coordinations of the boron atoms, which can exist as isolated trigonal [BO₃]³⁻ groups or as condensed [B₃O₉]⁹⁻ rings. akjournals.com The transition between these phases exhibits a large thermal hysteresis, with the transition temperature upon heating being significantly different from that upon cooling. akjournals.comresearchgate.net This complex structural behavior directly influences the material's physical and optical properties, making the controlled synthesis of a specific polymorph a critical aspect of its application-oriented research. mdpi.com Recent high-pressure synthesis and advanced characterization techniques have been instrumental in providing a more definitive understanding of these structures. d-nb.inforesearchgate.net

Crystal Structure and Synthesis of Yttrium Orthoborate

The physical and optical properties of Yttrium(3+) orthoborate are intrinsically linked to its crystal structure and the methods employed for its synthesis. The ability to control these aspects is paramount for tailoring the material for specific applications.

Polymorphic Forms and Crystallographic Data

Yttrium orthoborate is known to crystallize in several polymorphic forms, with the most commonly studied being the low-temperature (π-YBO₃) and high-temperature (µ-YBO₃) phases. The crystal structure of these polymorphs has been a topic of considerable investigation and debate.

The low-temperature π-YBO₃ phase was for a long time thought to possess a hexagonal structure, often described as a vaterite-type. researchgate.netmdpi.com However, more recent and detailed studies, particularly those employing high-pressure synthesis and single-crystal X-ray diffraction, have provided strong evidence for a monoclinic structure. d-nb.inforesearchgate.net Specifically, the structure of π-YBO₃:Eu³⁺ has been refined in the monoclinic space group C2/c. d-nb.inforesearchgate.net In this structure, the yttrium atoms are eight-fold coordinated by oxygen atoms, forming distorted polyhedra. mdpi.com The boron atoms are part of [B₃O₉]⁹⁻ rings. akjournals.com

The high-temperature µ-YBO₃ phase is generally accepted to have a hexagonal structure. semanticscholar.org This phase is characterized by the presence of isolated planar [BO₃]³⁻ triangular units. akjournals.com The transition from the low-temperature to the high-temperature phase is reversible but exhibits a significant thermal hysteresis, with the transition occurring at approximately 987 °C upon heating and around 597 °C upon cooling. akjournals.comresearchgate.net

Besides these two primary forms, other crystal structures, including orthorhombic polymorphs, have also been reported under specific synthesis conditions. confer.cz The choice of synthesis method and the incorporation of dopants can influence the resulting crystal structure. mdpi.com

Table 1: Crystallographic Data for this compound Polymorphs

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |

| π-YBO₃:Eu³⁺ | Monoclinic | C2/c | a = 11.3407, b = 6.5501, c = 9.5798, β = 113.08 | d-nb.inforesearchgate.net |

| π-YBO₃ | Hexagonal | P6₃/m | a = 3.776, c = 8.806 | semanticscholar.org |

| µ-YBO₃ | Hexagonal | P6₃22 | - | semanticscholar.org |

| Orthorhombic YBO₃ | Orthorhombic | Cmcm | a = 11.335, b = 6.544, c = 8.81 | confer.cz |

Synthesis Methodologies and Their Influence on Material Properties

A variety of synthesis methods have been developed to produce yttrium orthoborate with controlled properties. The choice of method significantly impacts the crystallinity, particle size, morphology, and, consequently, the luminescent performance of the material.

Solid-State Reaction: This is a conventional and widely used method involving the high-temperature calcination of a mixture of yttrium oxide (Y₂O₃) and boric acid (H₃BO₃) or other boron sources. researchgate.netresearchgate.net The reaction is typically carried out at temperatures above 1000 °C. The use of fluxes, such as LiCl, BaCl₂, or CaCl₂, can be employed to lower the reaction temperature and modify the morphology of the resulting phosphor particles. researchgate.net This method is suitable for large-scale production but often results in particles with irregular shapes and a broad size distribution.

Sol-Gel Method: The sol-gel technique offers better control over the purity, homogeneity, and particle size of the final product at lower temperatures compared to the solid-state method. researchgate.net It involves the hydrolysis and condensation of molecular precursors, such as metal alkoxides or salts, to form a gel, which is then heat-treated to obtain the crystalline YBO₃.

Hydrothermal and Solvothermal Synthesis: These methods involve crystallization from aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures. researchgate.net Supercritical conditions in solvothermal synthesis have been shown to facilitate the formation of spherical YBO₃:Eu³⁺ phosphors with high emission intensity. researchgate.net The morphology of the particles can be controlled by adjusting parameters such as temperature, solvent, and the presence of surfactants.

Co-precipitation: This method involves the simultaneous precipitation of yttrium and borate ions from a solution. It is a simple and effective way to achieve a homogeneous distribution of dopant ions within the host lattice. Subsequent calcination is required to obtain the crystalline phase.

High-Pressure/High-Temperature (HP/HT) Synthesis: This technique has been crucial in resolving the long-standing debate over the crystal structure of π-YBO₃. By applying high pressures (on the order of gigapascals) and high temperatures, it is possible to grow single crystals of sufficient quality for detailed crystallographic analysis. d-nb.inforesearchgate.net

Spectroscopic Properties and Luminescence of Yttrium Orthoborate

The optical and luminescent properties of this compound, particularly when doped with rare earth ions, are the cornerstone of its applications in lighting and display technologies.

Photoluminescence of Undoped and Doped YBO₃

Undoped YBO₃ does not exhibit significant luminescence in the visible region. However, its wide bandgap and stable crystal structure make it an excellent host material for various luminescent activators. researchgate.net When doped with rare earth ions such as europium (Eu³⁺), terbium (Tb³⁺), and cerium (Ce³⁺), YBO₃ becomes a highly efficient phosphor.

Eu³⁺-Doped YBO₃: YBO₃:Eu³⁺ is a well-known red-emitting phosphor. The excitation spectrum of YBO₃:Eu³⁺ typically shows a broad charge transfer band (CTB) in the ultraviolet region, corresponding to the transfer of an electron from an oxygen ligand to the Eu³⁺ ion, and a series of sharp peaks in the longer wavelength UV and blue regions corresponding to the f-f transitions of the Eu³⁺ ion. aip.org Upon excitation, it exhibits characteristic sharp emission peaks in the orange-red region of the spectrum, corresponding to transitions from the excited ⁵D₀ level to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) levels of the Eu³⁺ ion. researchgate.net The relative intensity of these emission peaks is highly sensitive to the local symmetry of the Eu³⁺ ion in the host lattice.

Tb³⁺-Doped YBO₃: When doped with terbium, YBO₃ exhibits a strong green emission. The excitation spectrum of YBO₃:Tb³⁺ shows a strong 4f-5d transition band in the UV region. The emission spectrum is dominated by a series of sharp lines in the green region, with the most intense peak corresponding to the ⁵D₄ → ⁷F₅ transition.

Ce³⁺-Doped YBO₃: Doping with cerium results in a blue-emitting phosphor. Ce³⁺ ions in YBO₃ show broad excitation and emission bands due to the allowed 4f-5d transitions.

Energy Transfer Mechanisms in Co-doped Systems

Co-doping YBO₃ with multiple rare earth ions can lead to enhanced luminescence through energy transfer processes. A common and efficient energy transfer scheme involves the co-doping of Ce³⁺, Tb³⁺, and Eu³⁺. aip.org In such systems, Ce³⁺ acts as a sensitizer (B1316253), absorbing UV radiation and efficiently transferring the energy to Tb³⁺ ions. The Tb³⁺ ions can then either emit their characteristic green light or further transfer the energy to Eu³⁺ ions, which then emit their characteristic red light. aip.org This Ce³⁺ → Tb³⁺ → Eu³⁺ energy transfer cascade allows for the tuning of the emission color by varying the relative concentrations of the dopants. aip.org

Another important co-dopant is bismuth (Bi³⁺), which can also act as a sensitizer for Eu³⁺ emission. aip.orgaip.org Bi³⁺ can efficiently absorb VUV radiation and transfer the energy to Eu³⁺, enhancing the red emission of the phosphor, which is particularly useful for applications in plasma display panels (PDPs). aip.org

Table 2: Spectroscopic Properties of Doped this compound

| Dopant(s) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color | Reference |

| Eu³⁺ | ~254, 395 | 592, 611, 627 | Orange-Red | researchgate.net |

| Tb³⁺ | ~240 | ~545 | Green | researchgate.net |

| Ce³⁺ | ~360 | ~395 | Blue | researchgate.net |

| Ce³⁺, Tb³⁺, Eu³⁺ | ~364 | 611, 627 (Eu³⁺) | Red (tunable) | aip.org |

| Bi³⁺, Eu³⁺ | 147, 185, 262 | 592, 611, 627 (Eu³⁺) | Red | aip.orgaip.org |

Applications of Yttrium Orthoborate

The unique optical and structural properties of this compound have led to its use in several key technological areas, primarily as a phosphor material and as a host for solid-state lasers.

Phosphors for Lighting and Displays

The most significant application of doped yttrium orthoborate is as a phosphor material. researchgate.net YBO₃:Eu³⁺ is a commercially important red phosphor used in fluorescent lamps and plasma display panels (PDPs) due to its high luminescence efficiency and chemical stability. d-nb.info In PDPs, the phosphor is excited by the vacuum ultraviolet (VUV) radiation generated by a gas discharge, and the efficient energy transfer from the host to the Eu³⁺ ions is crucial for high brightness. aip.org

Host Material for Laser Technology

Yttrium orthoborate and its structural analogues, such as yttrium aluminum borate (YAl₃(BO₃)₄ or YAB), are excellent host materials for solid-state lasers. ucf.eduoptica.org These materials can be doped with laser-active ions like neodymium (Nd³⁺) and ytterbium (Yb³⁺). The borate host offers a high optical damage threshold and good thermal properties, which are essential for high-power laser operation. ucf.edu

Furthermore, some borate crystals, including YAB, possess nonlinear optical (NLO) properties. ucf.edu This allows for self-frequency-doubling lasers, where the same crystal acts as both the gain medium and the frequency converter, simplifying the laser design and enabling the generation of visible laser light from a near-infrared fundamental wavelength. ucf.edu Ytterbium-doped strontium yttrium borate (Yb:Sr₃Y₂(BO₃)₄) has shown promise for generating ultrashort laser pulses in the femtosecond regime. optica.org

Propriétés

IUPAC Name |

yttrium(3+);borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.Y/c2-1(3)4;/q-3;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERAQKHYRHQYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BO3Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930882 | |

| Record name | Yttrium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14060-30-1 | |

| Record name | Yttrium(3+) orthoborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014060301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium(3+) orthoborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Growth Techniques for Yttrium Orthoborate

Solution-Based Synthesis Approaches

Solution-based methods are widely favored for their ability to achieve high homogeneity and control over particle characteristics at relatively low temperatures. These techniques involve the dissolution of precursors in a solvent, followed by a chemical reaction to induce precipitation or gelation, and subsequent thermal treatment to crystallize the desired YBO₃ phase.

Precursor Precipitation Methods (e.g., Ammonium (B1175870) Hydroxide (B78521), Boric Acid)

Precursor precipitation is a straightforward and effective method for synthesizing yttrium orthoborate powders. This technique typically involves reacting soluble yttrium salts, such as yttrium nitrate (B79036) or yttrium chloride, with a source of borate (B1201080) ions in an aqueous solution. A precipitating agent, commonly aqueous ammonium hydroxide, is then added to adjust the pH and induce the formation of a precursor precipitate. researchgate.net

The synthesis is carried out by combining solutions of the yttrium salt and a significant excess of boric acid. researchgate.net Aqueous ammonium hydroxide is then titrated into the stirred solution until a gel-like precipitate forms. The pH of the solution is a critical parameter; a single-phase YBO₃ is typically obtained when the final pH is maintained between 5 and 6. At higher pH values, the product is often a mixture of yttrium orthoborate and yttrium hydroxide phases. researchgate.net The resulting precipitate is then filtered, dried, and calcined at elevated temperatures to yield the crystalline YBO₃. Differential thermal analysis shows that dehydration of the precursor occurs up to approximately 288°C, with crystallization taking place upon further heating. researchgate.net

To control the particle size and morphology, surfactants can be introduced into the initial solution. The addition of about 1 wt% of surfactants like polyvinylpyrrolidone (B124986) (PVP) or ammonium polyacrylate (APA) relative to the yttrium salt has been shown to influence the shape and size of the precipitated particles, enabling the formation of YBO₃ platelets with nanometer-scale thickness. researchgate.net

| Parameter | Value/Condition | Source |

| Yttrium Precursors | Yttrium nitrate, Yttrium chloride | researchgate.net |

| Boron Precursor | Boric acid (in >10-fold excess) | researchgate.net |

| Precipitating Agent | Aqueous ammonium hydroxide | researchgate.net |

| Optimal pH | 5–6 | researchgate.net |

| Surfactants (optional) | Polyvinylpyrrolidone (PVP), Ammonium polyacrylate (APA) | researchgate.net |

| Initial Y³⁺ Conc. | 4.8 × 10⁻³ to 0.0165 mol/L | researchgate.net |

| Key Outcome | Formation of single-phase YBO₃ after calcination | researchgate.net |

Modified Epoxide-Mediated Gel Synthesis

The modified epoxide-mediated gel synthesis is a versatile technique for producing both pure and doped yttrium orthoborate. acad-pub.comsemanticscholar.org This method utilizes an epoxide, such as propylene (B89431) oxide, to act as a proton scavenger, promoting a slow and homogeneous gelation process. This controlled reaction environment is beneficial for achieving high crystallinity and uniform doping. semanticscholar.orgresearchgate.net

In a typical synthesis, yttrium chloride hexahydrate (YCl₃·6H₂O) and boric acid (H₃BO₃) are dissolved in a suitable solvent. semanticscholar.org Propylene oxide is then added to the solution, initiating the gelation process. semanticscholar.org The resulting xerogel is subsequently calcined at high temperatures, for instance, 900°C for 4 hours, to produce the crystalline orthoborate with a disordered vaterite structure. researchgate.net This method has been successfully employed to synthesize transition metal-doped YBO₃, such as manganese and iron-doped variants, by including the respective metal salts in the precursor solution. acad-pub.comsemanticscholar.org The successful incorporation of dopants and the formation of the desired phase are typically confirmed by Powder X-ray Diffraction (PXRD) and Energy-Dispersive X-ray Spectroscopy (EDS). acad-pub.comsemanticscholar.org

| Precursor/Parameter | Compound/Condition | Source |

| Yttrium Precursor | Yttrium chloride hexahydrate (YCl₃·6H₂O) | semanticscholar.org |

| Boron Precursor | Boric acid (H₃BO₃) | semanticscholar.org |

| Gelation Agent | Propylene Oxide | semanticscholar.org |

| Calcination | 900°C for 4 hours | researchgate.net |

| Product | Highly crystalline orthoborate (vaterite structure) | researchgate.net |

| Dopants (example) | Manganese, Iron | acad-pub.comsemanticscholar.org |

Borate Rearrangement Technique for Nanopowder Preparation

The borate rearrangement technique is specifically designed for the preparation of nanopowders. researchgate.net This method relies on the thermal decomposition of a hydrous borate precursor. When the hydrated precursor is heated, it first loses water, causing the crystal lattice to collapse and transform into an amorphous state. researchgate.netresearchgate.net Upon further heating to a higher temperature, a rapid crystallization event occurs, which is characterized by a strong, narrow exothermic peak in differential thermal analysis (DTA) curves. researchgate.netresearchgate.net This rapid, high-overheating crystallization process results in the formation of very fine, nanosized particles. researchgate.net For instance, in the synthesis of indium borate via this method, crystallization occurs with an exotherm around 700°C, yielding nanoparticles in the 70-95 nm range. researchgate.net This technique has been successfully applied to the synthesis of YBO₃, providing a route to obtaining nanopowders with the associated advantages of high surface area and reactivity. researchgate.net

Sol-Gel Methodologies

The sol-gel method is a classic and highly controllable route for preparing high-purity ceramic materials, including yttrium orthoborate. mdpi.com The process involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or salts, in a solvent to form a "sol" (a colloidal suspension). This sol is then induced to form a "gel," a continuous solid network in a liquid medium. Subsequent drying and calcination of the gel remove the solvent and organic residues, leading to the formation of the final oxide material. mdpi.comsmolecule.com

For yttrium borate synthesis, precursors can include yttrium nitrate and boric acid. smolecule.com The sol-gel process allows for excellent control over the material's stoichiometry and microstructure at low processing temperatures. smolecule.com However, the methodology can be complex, often requiring specialized precursor salts and involving a lengthy process for gel drying and thermal treatment to avoid cracks and ensure the desired final structure. mdpi.com

| Feature | Description | Source |

| Principle | Hydrolysis and polymerization of precursor salts to form a gel. | mdpi.com |

| Advantages | High purity, excellent control over structure and stoichiometry. | mdpi.comsmolecule.com |

| Disadvantages | Requires special precursor salts, long drying/processing time. | mdpi.com |

| Typical Precursors | Yttrium nitrate, Boric acid. | smolecule.com |

| Final Step | Calcination of the dried gel to obtain crystalline YBO₃. | mdpi.comsmolecule.com |

Hydrothermal and Solvo-hydrothermal Processes

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures, typically within a sealed vessel called an autoclave. theiet.orgresearchgate.netorientjchem.org These techniques are highly effective for synthesizing crystalline materials directly from solution, often bypassing the need for a high-temperature post-calcination step.

In a typical hydrothermal synthesis of yttrium-based oxides, a yttrium salt like yttrium nitrate hexahydrate is dissolved in water. orientjchem.org A mineralizer, such as potassium hydroxide (KOH), is added to control the pH and facilitate dissolution and recrystallization. orientjchem.org The mixture is then sealed in a Teflon-lined autoclave and heated to temperatures such as 180°C for several hours. orientjchem.org During this process, the increased pressure and temperature enhance the solubility of the reactants, promoting the formation of well-crystallized nanoparticles.

The solvothermal process is analogous but uses organic solvents, sometimes mixed with water. researchgate.net The use of solvents like ethanol (B145695) can be advantageous, as it can promote crystallization and lower the critical temperature of the reaction mixture, thus reducing the required operating temperature and pressure compared to pure water. researchgate.net These methods are valued for producing fine, uniform, and highly pure powders. researchgate.net

| Method | Description | Typical Conditions | Source |

| Hydrothermal | Reaction in aqueous solution at high temperature and pressure. | Precursors: Y(NO₃)₃·6H₂O, KOH; Temp: ~180°C; Time: ~6 hours. | orientjchem.org |

| Solvothermal | Reaction in non-aqueous/mixed solvent at high T/P. | Solvents: Water-ethanol mixtures; Lower operating T than pure water. | researchgate.net |

| Key Advantage | Direct synthesis of crystalline, uniform, high-purity powders. | researchgate.net |

Spray-Pyrolysis Method

Spray pyrolysis is a versatile gas-phase synthesis technique capable of producing spherical, multicomponent oxide powders. researchgate.netscience.gov The process involves atomizing a precursor solution (containing dissolved salts of yttrium and boron) into fine droplets. These droplets are then carried by a gas stream into a high-temperature furnace. mdpi.com Inside the furnace, the solvent evaporates, and the precursor salts decompose and react to form the desired compound. The resulting particles are then collected. researchgate.netmdpi.com

This method has been used to prepare yttrium orthoborate phosphors, such as Eu³⁺-doped YBO₃. researchgate.netacs.org A typical process might use a precursor solution of yttrium and dopant nitrates with a stoichiometric amount of boric acid. researchgate.net The synthesis can be performed at temperatures around 700°C, often followed by an annealing step at a higher temperature (e.g., 1200°C) to improve crystallinity and luminescence properties. researchgate.net The resulting YBO₃ particles are often spherical, with diameters typically around 2 micrometers, and can have a porous structure. researchgate.net Key parameters that allow for control over particle size and crystallinity include the precursor concentration, carrier gas flow rate, and furnace temperature profile. science.gov

| Parameter | Detail/Condition | Source |

| Principle | Atomization of precursor solution and thermal decomposition in a hot zone. | science.govmdpi.com |

| Precursors | Aqueous solution of yttrium nitrate, boric acid, and dopant nitrates. | researchgate.net |

| Synthesis Temp. | ~700°C (pyrolysis) followed by ~1200°C (annealing). | researchgate.net |

| Particle Morphology | Spherical, porous, average diameter ~2 µm. | researchgate.net |

| Controllable Vars. | Precursor concentration, gas flow rate, temperature. | science.gov |

High-Temperature and Solid-State Synthesis Routes

High-temperature and solid-state synthesis routes are foundational to the production of yttrium orthoborate, offering reliable and scalable methods for obtaining this important material. These techniques involve the reaction of precursor materials in the solid state at elevated temperatures to form the desired crystalline phase.

Conventional Solid-State Reaction Protocols

The conventional solid-state reaction is a widely employed and traditional method for synthesizing yttrium orthoborate powders. mdpi.comsmolecule.com This process typically involves the intimate mixing of stoichiometric amounts of precursor materials, such as yttrium oxide (Y₂O₃) and boric acid (H₃BO₃) or boron oxide (B₂O₃). smolecule.combas.bg An excess of boric acid is often used to facilitate the reaction and compensate for its volatility at high temperatures. mdpi.com

The homogenized mixture is then subjected to a high-temperature calcination process in a muffle furnace. bas.bg The reaction temperature and duration are critical parameters that influence the final product's phase purity and crystallinity. For instance, a common protocol involves heating the mixture at temperatures ranging from 900°C to 1160°C for several hours. mdpi.combas.bg The heating rate is also a controlled parameter, with a typical rate being 15°C/min. mdpi.com Following the high-temperature treatment, the samples are often allowed to cool slowly within the furnace to promote the formation of a well-ordered crystal structure. mdpi.com

Table 1: Example of Solid-State Synthesis Parameters for YBO₃

| Parameter | Value |

| Starting Materials | Y₂O₃, H₃BO₃, Eu₂(SO₄)₃·8H₂O (dopant) |

| Calcination Temperature | 1160 °C |

| Dwell Time | 4 hours |

| Heating Rate | 15 °C/min |

| Cooling | Slow cooling in furnace for 16 hours |

This table presents a set of typical parameters for the conventional solid-state synthesis of europium-doped yttrium orthoborate. mdpi.com

Single-Stage Thermal Process Development

In an effort to streamline the synthesis process and reduce time and cost, a single-stage thermal process has been developed for the production of borate compounds. ijcm.ir This approach deviates from the more traditional methods that may involve multiple heating and cooling cycles or preliminary and secondary thermal treatments. For related compounds like yttrium calcium borate (Y₂CaB₁₀O₁₉), this single-stage solid-state reaction has proven effective. ijcm.ir The core principle is to achieve the desired compound in a single, continuous heating step, which is particularly important for industrial-scale production where efficiency is paramount.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a more recent and efficient alternative to conventional solid-state reactions for producing yttrium orthoborate. mdpi.com This method offers several advantages, including significantly faster reaction times, improved energy efficiency, and the potential for more uniform particle size distribution. mdpi.com The fundamental principle of microwave heating involves the direct interaction of microwaves with the reactant materials, leading to rapid and volumetric heating. mdpi.com

In a typical microwave-assisted synthesis of YBO₃, the precursor mixture, similar to that used in the conventional method, is placed in a microwave-transparent vessel, such as a Teflon-lined container, and subjected to microwave radiation. mdpi.com This direct heating can lead to a more efficient and uniform incorporation of dopant ions, such as europium, into the YBO₃ host lattice, resulting in enhanced photoluminescence properties compared to materials synthesized via conventional heating. mdpi.com

Table 2: Comparison of Synthesis Methods for YBO₃:Eu³⁺

| Feature | Solid-State Reaction | Microwave-Assisted Synthesis |

| Heating Mechanism | Conventional (Furnace) | Direct Microwave Radiation |

| Reaction Time | Hours | Minutes to Hours |

| Energy Consumption | Higher | Lower |

| Particle Homogeneity | Can be less uniform | Generally more uniform |

| Luminescence | Good | Often Improved |

This table provides a comparative overview of the conventional solid-state and microwave-assisted synthesis methods for europium-doped yttrium orthoborate, highlighting key differences in their processes and outcomes. mdpi.com

Combustion Synthesis Procedures

Combustion synthesis is a rapid, high-temperature technique used to produce fine, often nanocrystalline, yttrium orthoborate powders. nipne.rometall-mater-eng.com This method relies on a self-sustaining exothermic reaction between an oxidizer (typically metal nitrates) and a fuel (such as urea, glycine, or oxalyl dihydrazide). nipne.roacs.orgscispace.com

The process begins by dissolving the stoichiometric amounts of yttrium nitrate, a boron source like boric acid, and the fuel in a minimal amount of water to form a homogeneous solution or precursor paste. nipne.ro This mixture is then heated in a furnace to a temperature that initiates the combustion reaction, typically around 500-650°C. nipne.rocambridge.org The reaction is characterized by its rapid and energetic nature, often involving the evolution of large volumes of gases, which helps in the formation of a fine, porous, and highly reactive powder. scispace.com Subsequent calcination at higher temperatures may be required to improve the crystallinity and phase purity of the final product. acs.orgscispace.com

High-Temperature Flux Growth of Single Crystals

The high-temperature flux growth method is a technique used to grow high-quality single crystals of yttrium orthoborate from a molten salt solution, or "flux." acs.org This method is particularly useful for materials that have very high melting points or that decompose before melting. The flux acts as a solvent, allowing the solute (the components of YBO₃) to dissolve at a temperature significantly lower than its melting point. youtube.com

In this process, the starting materials, such as yttrium oxide, aluminum oxide (in the case of YAl₃(BO₃)₄), and boron trioxide, are mixed with a suitable flux, such as potassium molybdate (B1676688) or a mixture of potassium sulfate (B86663) and molybdenum(VI) oxide. smolecule.comacs.org The mixture is heated in a platinum crucible to a high temperature (e.g., 1120°C) to ensure complete dissolution of the solutes in the flux. nih.gov The solution is then slowly cooled at a controlled rate (e.g., 1°C/h), allowing for the nucleation and growth of single crystals as the solubility of the YBO₃ in the flux decreases. youtube.comnih.gov After the growth process, the crystals are separated from the solidified flux, often by dissolving the flux in a suitable solvent. youtube.com

Czochralski Method for Large Single Crystal Growth

The Czochralski method is a premier industrial technique for pulling large, high-quality single crystals from a melt. icm.edu.pldoi.org This method is employed for growing large yttrium orthoborate and related borate single crystals, such as YCa₄O(BO₃)₃ (YCOB), which are crucial for applications in high-power lasers and nonlinear optics. doi.orgmdpi.com

The process begins with melting the stoichiometric composition of the starting materials in a crucible, typically made of iridium, at a temperature above the material's melting point. doi.org A seed crystal, attached to a rotating rod, is then dipped into the melt. As the rod is slowly pulled upwards and rotated simultaneously, the molten material crystallizes onto the seed, replicating its crystal structure. doi.org The diameter of the growing crystal is carefully controlled by adjusting the pulling rate and the melt temperature. icm.edu.pl This method allows for the production of large, structurally perfect single crystals, which are essential for fabricating optical components with large apertures. doi.org

Table 3: Key Parameters in the Czochralski Growth of YCOB Crystals

| Parameter | Typical Range/Value |

| Crucible Material | Iridium |

| Growth Atmosphere | Nitrogen with ~1 vol% Oxygen |

| Pulling Rate | 0.5–1.5 mm/h |

| Rotation Rate | 5–12 rpm |

This table outlines the critical parameters for the Czochralski growth of large YCOB single crystals, a borate closely related to yttrium orthoborate. doi.org

High-Pressure Synthesis of Novel Yttrium Borate Phases

The application of high-pressure and high-temperature conditions has enabled the synthesis of novel yttrium borate phases with unique crystal structures and properties. These extreme conditions can lead to the formation of denser, more condensed materials that are not accessible through conventional synthesis routes.

One notable example is the synthesis of YB7O12 at 10 GPa and 1573 K. researchgate.net This yttrium borate features a highly condensed framework built exclusively from corner-sharing BO4 tetrahedra, resulting in an exceptionally high degree of condensation. researchgate.net The structure contains two threefold-coordinated oxygen atoms in every tetrahedron, a feature that contributes to its unique framework. researchgate.net

More recently, researchers have synthesized two novel ternary compounds, oC20-YBO3 and hR39-Y3(CO4)2, at pressures of 90 and 120 GPa and temperatures of approximately 3500 K. acs.orgscilit.comunimib.itresearcher.life The oC20-YBO3 phase exhibits a previously unobserved crystal structure featuring infinite unbranched zigzag chains of corner-sharing BO4 tetrahedra. acs.org The synthesis of these high-pressure phases significantly expands the known chemistry of metal borates and opens new avenues for discovering materials with novel properties. acs.org

Laser-Heated Diamond Anvil Cell Techniques

A key technology enabling the exploration of materials under extreme pressures and temperatures is the laser-heated diamond anvil cell (DAC). researcher.liferesearchgate.net This technique allows for the simultaneous application of megabar pressures and thousands of Kelvin in temperature to a microscopic sample. acs.orgscilit.comunimib.it In the synthesis of oC20-YBO3 and hR39-Y3(CO4)2, a DAC was used to compress the starting materials, yttrium and either ammonia (B1221849) borane (B79455) or paraffin (B1166041) oil, to pressures between 87 and 171 GPa. acs.orgscilit.comunimib.itresearchgate.net The sample was then heated to around 3500 K using a laser, triggering the chemical reaction and formation of the new high-pressure phases. acs.orgscilit.comunimib.it The crystal structures of these new compounds were subsequently determined in situ using synchrotron single-crystal X-ray diffraction. acs.orgresearchgate.net

The use of laser-heated DACs is not limited to synthesis. It is also a powerful tool for studying the behavior of materials under extreme conditions. For instance, it has been used to investigate the phase transitions of various materials at high pressures and temperatures. researchgate.net

Control of Synthesis Parameters and Their Impact on Material Characteristics

The properties of yttrium orthoborate are highly dependent on the synthesis parameters. Careful control over factors such as the amount of boric acid excess, annealing temperatures, and heating rates is crucial for tailoring the material's structural and luminescent characteristics. mdpi.comuni-plovdiv.bg

Influence of Boric Acid Excess on Structural Evolution and Luminescence

The use of excess boric acid in the synthesis of yttrium orthoborate is a common practice that significantly influences the final product. mdpi.comresearchgate.netpreprints.org Boric acid acts as a flux, promoting crystallinity in the resulting material. mdpi.com However, the amount of excess boric acid can also induce structural changes and affect the luminescence properties. mdpi.comresearchgate.netdntb.gov.ua

In solid-state synthesis, increasing the excess of boric acid can lead to a transition from a high-temperature (HT) phase, characterized by isolated [BO3]3- groups, to a low-temperature (LT) phase containing condensed boroxol rings ([B3O9]9-). mdpi.comuni-plovdiv.bg This structural change is observable through techniques like Fourier Transform Infrared (FTIR) spectroscopy. mdpi.comuni-plovdiv.bgresearchgate.net For instance, a stoichiometric sample might show bands indicative of the HT phase, while samples with even a small excess of boric acid may exhibit features of the LT phase with four-coordinate boron. mdpi.com

The effect of boric acid excess on luminescence is also significant. In europium-doped yttrium orthoborate synthesized via the solid-state method, the emission intensity has been observed to increase with boric acid excess, reaching a saturation point at around 45% excess. mdpi.comuni-plovdiv.bg This enhancement is likely due to improved crystallinity and more efficient energy transfer to the europium ions. uni-plovdiv.bg In contrast, for samples prepared by a microwave-assisted method, no clear dependence of luminescence intensity on boric acid excess was observed, although this method generally yielded samples with enhanced red emission. mdpi.com

Table 1: Effect of Boric Acid Excess on Yttrium Orthoborate Properties (Solid-State Synthesis)

| Boric Acid Excess | Predominant Phase | Luminescence Intensity |

| Stoichiometric | High-Temperature (HT) | Lower |

| 5% - 60% | Low-Temperature (LT) | Increases with excess |

| ~45% | Low-Temperature (LT) | Reaches saturation |

Effect of Annealing Temperatures and Heating Rates on Crystallinity and Luminescence

Annealing temperature and heating rate are critical parameters that control the crystallinity and, consequently, the luminescent properties of yttrium orthoborate. mdpi.comgoogle.comscience.gov The synthesis process often involves a calcination or annealing step at high temperatures to promote the formation of the desired crystalline phase.

For example, in a solid-state synthesis, a mixture of yttrium oxide and boric acid might be heated to 1160 °C for several hours. mdpi.com The heating rate can also play a role; a rate of 15 °C/min has been used in some preparations. mdpi.com The subsequent cooling process can also influence the final structure. mdpi.com

The annealing temperature directly affects the particle size and morphology of the synthesized powder. researchgate.net For instance, samples that are amorphous after precipitation can become crystalline after heat treatment at 600°C, and further annealing at 800°C can lead to the formation of the desired vaterite phase of YBO3. researchgate.net Higher annealing temperatures generally lead to better crystallinity and larger grain sizes, which can enhance luminescence intensity. science.gov However, excessively high temperatures can sometimes lead to the formation of unwanted secondary phases.

The luminescence of doped yttrium orthoborate is also sensitive to the annealing conditions. The brightness of Cr3+-doped yttrium aluminum borate, for example, is influenced by the annealing temperature, with higher temperatures generally leading to improved luminescence. acs.org The temperature dependence of the luminescence decay time, a crucial parameter for applications like thermographic phosphors, is also affected by the synthesis and annealing conditions. acs.org

Stoichiometry and Purity Control in Synthetic Processes

Maintaining the correct stoichiometry and ensuring the purity of the starting materials are fundamental to synthesizing high-quality yttrium orthoborate. mdpi.compreprints.org In solid-state reactions, precise weighing of the reactants, such as yttrium oxide and boric acid, is essential. mdpi.com Even small deviations from the stoichiometric ratio can lead to the formation of impurity phases. For instance, in a solid-state synthesis of YBO3, a stoichiometric mixture of reactants resulted in the formation of yttrium oxide as the main phase, highlighting the importance of excess boric acid to drive the reaction to completion. mdpi.com

The purity of the precursors is equally important. The presence of impurities can act as quenching centers for luminescence, significantly reducing the quantum yield of the phosphor. science.gov Therefore, using high-purity starting materials (e.g., 99.99%) is crucial for achieving bright and efficient phosphors. mdpi.com

Various synthesis methods have been developed to improve stoichiometry and purity control. For example, sol-gel techniques can offer better mixing of the precursors at the atomic level, leading to more homogeneous and phase-pure products at lower temperatures compared to solid-state reactions. dntb.gov.ua Co-precipitation methods also allow for good control over the composition of the final product. researchgate.net Regardless of the method, characterization techniques like X-ray diffraction (XRD) are essential to confirm the phase purity of the synthesized yttrium orthoborate. mdpi.comdntb.gov.uamdpi.com

Advanced Structural Characterization and Crystallographic Analysis of Yttrium Orthoborate

Polymorphic Forms and Phase Identification

Yttrium orthoborate is known to exhibit polymorphism, crystallizing in several distinct structural forms depending on the conditions of synthesis, such as temperature and pressure. These variations lead to different crystal symmetries and lattice parameters, which have been a subject of extensive research.

Vaterite-Type Structures: Hexagonal (P6₃/mmc, P6₃/m) and Monoclinic (C2/c) Phases

The most commonly encountered polymorphs of yttrium orthoborate are related to the vaterite structure of calcium carbonate. mdpi.com These structures are often described as pseudo-vaterite and can exist in both hexagonal and monoclinic systems. mdpi.com

In addition to the hexagonal phases, a low-temperature monoclinic polymorph with the space group C2/c has been identified. acs.orgpsi.ch This structure is also considered a vaterite-type and represents a distortion from the higher-symmetry hexagonal form. researchgate.netmetu.edu.tr The transition from the high-temperature hexagonal phase to the low-temperature monoclinic phase occurs upon cooling. researchgate.net

| Polymorph | Crystal System | Space Group | Lattice Parameters |

| High-Temperature Vaterite-Type | Hexagonal | P6₃/mmc | a = 3.727 Å, c = 8.722 Å acs.org |

| Vaterite-Type | Hexagonal | P6₃/m | a = 3.776 Å, c = 8.806 Å semanticscholar.orgacs.org |

| Low-Temperature Vaterite-Type | Monoclinic | C2/c | a = 11.3138(3) Å, b = 6.5403(2) Å, c = 9.5499(2) Å, β = 112.902(1)° psi.ch |

| High-Temperature Vaterite-Type | Monoclinic | C2/c | a = 12.2019(3) Å, b = 7.0671(2) Å, c = 9.3424(2) Å, β = 115.347(1)° psi.ch |

Orthorhombic Crystal Systems (e.g., Pnma)

While less common for pure YBO₃, orthorhombic crystal systems have been observed in related yttrium borate (B1201080) compounds, particularly those synthesized under high-pressure conditions or with other elements present. For instance, the high-pressure synthesis of ammonium (B1175870) yttrium borate, (NH₄)YB₈O₁₄, resulted in an orthorhombic structure with the space group Pnma. acs.orgnih.gov Similarly, europium borate, β-Eu(BO₂)₃, which is isotypic to β-Y(BO₂)₃, crystallizes in the orthorhombic space group Pnma. researchgate.net

High-Pressure Yttrium Borate Crystal Structures (e.g., oC20-YBO₃)

The application of high pressure and high temperature can lead to the formation of novel yttrium borate crystal structures with unique properties. A notable example is oC20-YBO₃, synthesized at pressures around 90 GPa. diva-portal.orgacs.orgdiva-portal.orgfigshare.com This high-pressure phase features a crystal structure characterized by infinite unbranched zigzag chains of corner-sharing BO₄ tetrahedra, a previously unobserved arrangement in borates. diva-portal.orgacs.orgdiva-portal.orgfigshare.com

Detailed Anionic Group and Coordination Environment Analysis

The local coordination environment of the yttrium and boron atoms is a critical aspect of the crystal structure of YBO₃, influencing its physical and chemical properties.

Yttrium Coordination Polyhedra (e.g., YO₈ Distortion)

In the vaterite-type structures of yttrium orthoborate, the yttrium ion (Y³⁺) is typically coordinated by eight oxygen atoms, forming a YO₈ polyhedron. semanticscholar.orgsemanticscholar.org This coordination environment is often described as a distorted cube. semanticscholar.org The distortion of the YO₈ polyhedra is a key feature of these structures and can be influenced by factors such as temperature and the presence of dopant ions. acs.orgsemanticscholar.org In some complex yttrium borates, such as Li₆Y(BO₃)₃, the Y³⁺ ions are also surrounded by eight oxygen ions in an irregular coordination, forming distorted YO₈ dodecahedra. rsc.org

Boron Coordination States: Trigonal [BO₃]³⁻ Units and Tetrahedral [BO₄]³⁻ Groups

Boron atoms in yttrium orthoborate can exhibit different coordination states, primarily existing as either trigonal [BO₃]³⁻ units or tetrahedral [BO₄]³⁻ groups. researchgate.net The specific coordination depends on the polymorph.

In the high-temperature monoclinic vaterite-type structure, the borate groups are present as isolated, flat [BO₃]³⁻ triangles. psi.ch In contrast, the low-temperature monoclinic vaterite-type polymorph is characterized by the presence of tetrahedrally coordinated boron atoms. acs.orgpsi.ch These BO₄ tetrahedra share vertices to form three-membered ring borate units, specifically [B₃O₉]⁹⁻ groups. acs.orgresearchgate.net Spectroscopic studies, including infrared (IR), nuclear magnetic resonance (NMR), and Raman techniques, have confirmed the tetrahedral coordination of boron in certain vaterite-type orthoborates. semanticscholar.org The high-pressure oC20-YBO₃ phase exclusively features corner-sharing BO₄ tetrahedra. diva-portal.orgacs.orgdiva-portal.org

Crystalline Purity and Microstructural Features

Powder X-ray Diffraction (PXRD) for Phase Evaluation and Structural Changes

Powder X-ray diffraction (PXRD) is a fundamental technique for evaluating the phase purity and identifying structural changes in yttrium orthoborate. semanticscholar.orgacad-pub.com The diffraction patterns obtained from PXRD analysis allow for the identification of the crystalline phases present in a sample by comparing the peak positions and intensities to standard diffraction data. mdpi.comaip.org For YBO₃, the hexagonal vaterite-type structure with the space group P6₃/m is a commonly identified phase (JCPDS 16-0277). uni-plovdiv.bgaip.org

PXRD is crucial for confirming the successful synthesis of the desired YBO₃ phase and for detecting the presence of any secondary or unreacted phases, such as yttrium oxide (Y₂O₃). uni-plovdiv.bgmdpi.com For example, studies have shown that stoichiometric synthesis conditions might lead to the formation of Y₂O₃, while the use of excess boric acid can promote the formation of the desired YBO₃ crystalline structure. mdpi.com

Furthermore, PXRD can reveal subtle structural changes induced by factors like doping or variations in synthesis temperature. Doping with elements like manganese or iron can lead to observable changes in the PXRD pattern, which can be further analyzed using methods like the Le Bail refinement to understand the structural modifications. semanticscholar.org Similarly, successive high-temperature anneals can induce transformations from an amorphous state to a crystalline vaterite phase, and these changes are readily tracked by PXRD. mathnet.ruresearchgate.net The initial crystallization often corresponds to the low-temperature vaterite phase (space group P6₃/m), which can transform into a different vaterite modification (space group P6₃/mmc) upon further heating. mathnet.ru This transformation is linked to changes in crystallite shape from spherical to dumbbell-like. mathnet.ru In-situ high-temperature PXRD experiments have even shown a transformation from the hexagonal vaterite cell to a monoclinic cell above 1000°C. mathnet.ru

The crystallinity of the material is also assessed through PXRD, where sharp and narrow diffraction peaks indicate high crystallinity, while broad and diffuse peaks suggest lower crystallinity or smaller crystallite size. mdpi.com Changes in peak intensity and position can also indicate variations in crystallinity and the presence of lattice strain. mdpi.com

Single-Crystal X-ray Diffraction for Novel Structures

Single-crystal X-ray diffraction provides a more detailed and unambiguous determination of crystal structures compared to powder diffraction. For yttrium orthoborate, this technique has been instrumental in resolving ambiguities and discovering novel structural arrangements.

One of the most significant applications of single-crystal XRD has been in the precise determination of the vaterite-type structure of YBO₃. While powder diffraction suggested a hexagonal cell, single-crystal studies provided more definitive models. For instance, a study by Chadeyron et al. used single-crystal diffraction to describe the structure of π-YBO₃ in a hexagonal cell with lattice parameters a = 3.776 Å and c = 8.806 Å and space group P6₃/m. semanticscholar.orgacs.org This model included partially occupied oxygen and boron sites within B₃O₉ units. acs.org

Furthermore, single-crystal XRD is essential for the characterization of entirely new phases. A prime example is the high-pressure synthesis of a novel yttrium borate, oC20-YBO₃, at pressures of 90 GPa. diva-portal.org Its crystal structure, which features previously unseen infinite unbranched zigzag chains of corner-sharing BO₄ tetrahedra, was solved and refined using in situ high-pressure synchrotron single-crystal X-ray diffraction. diva-portal.orgscilit.com This discovery highlights the power of single-crystal techniques in exploring materials under extreme conditions and identifying unique atomic arrangements.

The crystal structures of several rare-earth orthoborates isomorphous with YBO₃ have also been determined from X-ray diffraction powder patterns, revealing a hexagonal unit cell where each rare-earth ion is coordinated to a distorted cube of eight oxygens. osti.govresearchgate.net

| Compound | Diffraction Method | Key Findings | Reference |

|---|---|---|---|

| π-YBO₃ | Single-Crystal XRD | Hexagonal cell, a = 3.776 Å, c = 8.806 Å, space group P6₃/m. Contains B₃O₉ units with partially occupied O and B sites. | semanticscholar.orgacs.org |

| oC20-YBO₃ | In situ high-pressure synchrotron single-crystal XRD | Synthesized at 90 GPa. Features infinite unbranched zigzag chains of corner-sharing BO₄ tetrahedra. | diva-portal.orgscilit.com |

| YBO₃ and isomorphous REBO₃ | Powder XRD | Hexagonal unit cell with borate groups parallel to c. Rare-earth ion coordinated to a distorted cube of eight oxygens. | osti.govresearchgate.net |

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface morphology and microstructure of yttrium orthoborate powders and synthesized materials. cambridge.orgresearchgate.netnih.gov This technique provides high-resolution images of the sample's surface, revealing details about particle size, shape, and aggregation.

Studies have shown a variety of morphologies for YBO₃ depending on the synthesis method. For instance, YBO₃ synthesized by a sol-gel technique can exhibit a ginger-like structure with particle sizes around 110 ± 10 nm. aip.org In other cases, synthesis in molten borate oxide glasses can produce flat, sheet-like fragments composed of nanoparticles. cambridge.org The addition of surfactants during precipitation can influence the particle shape, leading to the formation of YBO₃ platelets with nanometer thicknesses. researchgate.net

SEM is also used to observe the texture and orientation of crystals within a matrix. For example, when synthesized in thin layers of lead borate oxide glass, YBO₃ crystals can exhibit a well-pronounced texture with isotropic nano- and microcrystals in the substrate plane. researchgate.netcambridge.org The morphology of these crystals can evolve with annealing time, as observed in the growth of LuBO₃ microcrystals which are structurally similar to YBO₃. researchgate.net

Furthermore, SEM is employed to characterize the porosity of synthesized materials. A co-precipitation method has been used to create highly nanoporous YBO₃ architectures, and SEM imaging is essential to confirm the porous nature of these structures. nih.gov

| Synthesis Method | Observed Morphology | Particle Size | Reference |

|---|---|---|---|

| Sol-gel | Ginger-like structure | 110 ± 10 nm | aip.org |

| Molten borate oxide glasses | Fragments of flat sheets composed of nanoparticles | 60-80 nm thick sheets, 9 nm crystallites | cambridge.org |

| Precipitation with surfactants | Platelets | Nanometer thickness | researchgate.net |

| Co-precipitation | Highly nanoporous architecture | Not specified | nih.gov |

Crystalline Perfection Assessment (e.g., X-ray Rocking Curves)

High-resolution X-ray diffraction (HRXRD) techniques, particularly the measurement of X-ray rocking curves, are employed to assess the crystalline perfection of single crystals and epitaxial layers of materials like yttrium orthoborate. protoxrd.com A rocking curve is generated by fixing the detector at the Bragg angle for a specific crystallographic plane and then rocking the sample through a small angular range. ite.waw.pl The full width at half maximum (FWHM) of the resulting diffraction peak is a direct measure of the crystalline quality; a smaller FWHM indicates a higher degree of crystalline perfection, with fewer defects such as dislocations and mosaicity. protoxrd.comcambridge.orgresearchgate.net

For example, the crystalline quality of a Yb³⁺:Sr₃Y₂(BO₃)₄ single crystal, a material related to yttrium borates, was evaluated using this method. The rocking curve for the (020) peak exhibited a very symmetric diffraction peak with a low FWHM of 36 arcseconds, demonstrating the excellent crystalline perfection of the grown crystal. cambridge.org This technique can be used to determine parameters such as layer composition and thickness, lattice mismatch and strain, layer tilt, curvature, misorientation, and dislocation density. protoxrd.com The influence of dopants on the crystalline perfection can also be assessed, as shown in studies of Nd³⁺ doped crystals where HRXRD revealed that the host lattice could accommodate the dopant ions. researchgate.net

Defect Chemistry and Radical Formation in Yttrium Orthoborate Lattices

The defect chemistry of yttrium orthoborate involves the formation of various point defects and radical species, which can significantly influence its properties. These defects can be intrinsic or induced by external factors such as irradiation.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for identifying and characterizing radical species within the YBO₃ lattice. Studies on gamma-irradiated europium-doped yttrium borate have revealed the formation of hole-trapped radicals. researchgate.net Specifically, two types of radicals have been identified: BO₃²⁻ and O₂⁻. researchgate.net The EPR spectrum of these irradiated samples shows distinct signals corresponding to these radicals at room temperature. researchgate.net

The thermal stability of these radicals can be investigated by monitoring the EPR spectra as a function of temperature. Such studies have shown a drastic decrease in the intensity of the EPR signals at elevated temperatures, indicating the thermal destruction of the O₂⁻ and BO₃²⁻ radicals. researchgate.net This process is linked to thermally stimulated luminescence (TSL), where the thermal release of holes from these radical ions and their subsequent recombination with electrons leads to the emission of light. researchgate.net

In glassy yttrium aluminoborates, structural defects, which can be characterized by EPR, are linked to photoluminescence. cdmf.org.br EPR measurements on these materials show an almost isotropic signal at g = 2.002, which is characteristic of radical species with a spin state of S = 1/2. cdmf.org.br This signal is attributed to unpaired electrons on oxygen atoms, such as non-bridging oxygens (NBOs), or carbon-related defects like CO₂⁻ radicals. cdmf.org.br The concentration of these paramagnetic centers, and consequently the photoluminescence intensity, can be influenced by annealing conditions. cdmf.org.br

The formation of defects can also be a consequence of doping. For instance, in yttrium-doped barium zirconate, a related perovskite oxide, the enthalpy of formation is influenced by lattice distortions due to the size difference between yttrium and zirconium ions and the formation of vacancies. cdmf.org.br At higher dopant concentrations, defect clustering can occur, which is corroborated by thermodynamic data and changes in Raman spectra. cdmf.org.br

Formation of Hole Trapped Radicals (e.g., BO₃²⁻, O₂⁻)

The exposure of Yttrium Orthoborate (YBO₃) to ionizing radiation, such as gamma rays, leads to the formation of paramagnetic defect centers, prominently including hole-trapped radicals. These defects, which are essentially localized regions of electronic charge deficiency, have been extensively studied through techniques like Electron Paramagnetic Resonance (EPR) and Thermally Stimulated Luminescence (TSL). The primary hole-trapped radicals identified in irradiated YBO₃ are the borate radical (BO₃²⁻) and the superoxide (B77818) radical (O₂⁻). cambridge.orgresearchgate.net

The formation of these radicals is a consequence of the interaction of high-energy radiation with the crystal lattice. Ionization of the lattice creates electron-hole pairs. While some of these pairs recombine, others can be trapped at pre-existing defects or create new ones. In the case of hole trapping, an electron is ejected from its normal position, and the resulting "hole" becomes localized on a specific atomic or molecular entity within the crystal structure.

In Yttrium Orthoborate, the fundamental building blocks of the borate network are the planar BO₃³⁻ triangular units. researchgate.net When a hole is trapped by one of these units, a BO₃²⁻ radical is formed. The formation of the O₂⁻ radical is believed to occur at oxygen-rich sites or vacancies within the lattice.

The identification and characterization of these radicals are primarily accomplished through EPR spectroscopy. EPR is a powerful technique that detects the presence of unpaired electrons, such as those in radical species. The EPR spectrum provides information about the electronic structure and local environment of the paramagnetic center. For instance, the O₂⁻ radical in YBO₃ has been identified by its characteristic axial symmetry in the EPR spectrum. researchgate.net

The stability of these hole-trapped radicals is temperature-dependent. As the temperature of the irradiated material is increased, the trapped holes can be thermally released. This process is observed in TSL studies, where the irradiated material is heated, and the emitted light (luminescence) is measured as a function of temperature. The resulting TSL glow curve exhibits peaks at specific temperatures that correspond to the release of trapped charge carriers.

In europium-doped Yttrium Orthoborate (YBO₃:Eu³⁺), a correlation has been established between the thermal destruction of the BO₃²⁻ and O₂⁻ radicals and the appearance of TSL glow peaks. cambridge.orgresearchgate.net Studies have shown two primary glow peaks, a weaker one at approximately 390 K and a more intense one around 550 K. cambridge.orgresearchgate.net The reduction in the EPR signal intensity of the O₂⁻ radical coincides with the lower temperature TSL peak, while the disappearance of the BO₃²⁻ radical signal is associated with the higher temperature peak. cambridge.orgresearchgate.net This indicates that the thermal energy at these temperatures is sufficient to release the trapped holes from their respective radical centers.

The released holes can then recombine with trapped electrons, often at impurity sites. In the case of YBO₃:Eu³⁺, the energy released from this recombination process excites the Eu³⁺ ions, which then de-excite by emitting light, resulting in the observed thermoluminescence. cambridge.org

The following table summarizes the key characteristics of the hole-trapped radicals observed in Yttrium Orthoborate:

| Radical Species | Formation Mechanism | Associated TSL Peak Temperature (in YBO₃:Eu³⁺) | EPR g-values (for O₂⁻) |

| BO₃²⁻ | Hole trapping by a BO₃³⁻ unit | ~550 K cambridge.orgresearchgate.net | Not explicitly detailed in the search results. |

| O₂⁻ | Hole trapping at oxygen-rich sites/vacancies | ~390 K cambridge.orgresearchgate.net | g∥ ≈ 2.0295, g⊥ ≈ 2.0039 researchgate.net |

It is important to note that while the general formation mechanism and the link to TSL are well-established, the precise crystallographic location of these radical centers within the YBO₃ lattice is a subject of ongoing research. Further computational and advanced experimental studies are needed to provide a more definitive model of these defects at the atomic level.

Comprehensive Spectroscopic Investigations of Yttrium Orthoborate Systems

Vibrational Spectroscopy

Vibrational spectroscopy provides fundamental insights into the molecular structure and bonding within a material. For yttrium orthoborate, Raman and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools to probe the vibrational modes of its constituent bonds, particularly the borate (B1201080) groups.

Raman Spectroscopy for B-O Bond Stretching and Bending Modes

Raman spectroscopy is instrumental in identifying the stretching and bending modes of the B-O bonds within the yttrium orthoborate lattice. acad-pub.com Studies have utilized Raman spectra to observe these characteristic vibrations. acad-pub.com The spectra typically reveal information about the arrangement of the borate ions, distinguishing between different structural configurations. For instance, the presence of specific Raman peaks can confirm the existence of isolated trigonal [BO₃]³⁻ groups or more complex structures like [B₃O₉]⁹⁻ rings. mdpi.com The analysis of these modes helps in understanding the local symmetry and coordination of the boron atoms within the crystal structure.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 585 - 635 | In-plane BO₃ vibrations | researchgate.net |

| 690 - 810 | Out-of-plane bending of BO₃ groups | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Anionic Group Identification and Structural Changes

FTIR spectroscopy complements Raman analysis by providing detailed information about the infrared-active vibrational modes. It is particularly effective in identifying the anionic groups present in the material and detecting structural changes that may occur due to synthesis conditions or doping. mdpi.comresearchgate.net

In yttrium orthoborate, FTIR spectra clearly indicate the presence of [B₃O₉]⁹⁻ groups through strong bands observed between approximately 862 and 1078 cm⁻¹. mdpi.com Specific assignments within this range include:

~1078 cm⁻¹: Terminal B-O stretching. mdpi.com

873 and 920 cm⁻¹: Ring stretching modes of the borate network. mdpi.com

~710 cm⁻¹: Bending vibrations of the B-O-B bond. mdpi.com

Furthermore, FTIR can reveal the presence of other functional groups or impurities. For example, a broad peak around 3217 cm⁻¹ is attributed to the O-H stretching of hydroxyl groups, indicating the presence of absorbed water. mdpi.com A strong band at approximately 570 cm⁻¹ is characteristic of the Y-O bond in yttrium oxide, which can be present as a separate phase or as part of the yttrium borate structure. mdpi.com The technique is also sensitive to structural modifications induced by factors such as excess boric acid during synthesis, which can lead to changes in the borate network. mdpi.comresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3217 | O-H stretching in hydroxyl groups | mdpi.com |

| ~1078 | Terminal B-O stretching | mdpi.com |

| 920 | Ring stretching modes | mdpi.com |

| 873 | Ring stretching modes | mdpi.com |

| ~710 | Bending vibrations of B-O-B bond | mdpi.com |

| ~570 | Y-O in Y₂O₃ | mdpi.com |

Electronic and Luminescence Spectroscopy

The electronic and luminescent properties of yttrium orthoborate, particularly when doped with rare-earth ions, are of significant interest for applications in lighting and displays. Photoluminescence spectroscopy is a key technique for characterizing these properties.

Photoluminescence (PL) Excitation and Emission Spectral Analysis

Photoluminescence (PL) studies involve exciting the material with a specific wavelength of light and analyzing the emitted light spectrum. This provides information about the electronic energy levels and the efficiency of the luminescence process.

For europium-doped yttrium orthoborate (YBO₃:Eu³⁺), the excitation spectrum, monitored at an emission wavelength of 591 nm, shows a strong, broad band centered around 245 nm. aip.org This is attributed to the charge transfer state (CTS) from the oxygen ligands to the Eu³⁺ ion. aip.org Weaker, sharp peaks are also observed between 280 nm and 480 nm, corresponding to the direct f-f transitions within the Eu³⁺ ion's 4f⁶ electron configuration. aip.org

Upon excitation, YBO₃:Eu³⁺ exhibits characteristic emission peaks corresponding to transitions from the excited ⁵D₀ level to the ⁷Fⱼ (where J = 0, 1, 2, 3, 4) levels of the Eu³⁺ ion. mdpi.comaip.org The most prominent emissions are typically in the orange-red region of the spectrum. aip.org The relative intensities of these emission peaks can be influenced by the synthesis method and the concentration of the dopant. mdpi.com

Characterization of Green, Blue-Indigo, Orange-Red Emission Bands

While europium doping leads to orange-red emission, other dopants can produce different colors. For instance, manganese and iron-doped yttrium orthoborate have been shown to exhibit green and blue-indigo emission bands. acad-pub.comgrafiati.com Cerium-activated yttrium aluminum borates can show emission peaks in the near-UV (around 390 nm), deep blue (410-440 nm), and light blue (around 490 nm) regions. cambridge.org

The specific emission characteristics are highly dependent on the dopant ion and its local environment within the host lattice. For YBO₃:Eu³⁺, the key emission bands are:

Orange Emission (~591 nm): This corresponds to the ⁵D₀ → ⁷F₁ magnetic-dipole transition. mdpi.comaip.org

Red Emission (~610-627 nm): This arises from the ⁵D₀ → ⁷F₂ electric-dipole transition. mdpi.comaip.orgnih.gov The intensity of this transition is sensitive to the local symmetry of the Eu³⁺ ion. mdpi.com

The ratio of the red to orange emission intensity (R/O) is a critical parameter for applications requiring high color purity. mdpi.com

| Dopant | Emission Color | Wavelength (nm) | Transition | Reference |

| Eu³⁺ | Orange | ~591 | ⁵D₀ → ⁷F₁ | mdpi.comaip.org |

| Eu³⁺ | Red | ~610-627 | ⁵D₀ → ⁷F₂ | mdpi.comaip.orgnih.gov |

| Mn/Fe | Green, Blue-Indigo | Not specified | Not specified | acad-pub.comgrafiati.com |

| Ce³⁺ | Near-UV | ~390 | Not specified | cambridge.org |

| Ce³⁺ | Deep Blue | 410-440 | Not specified | cambridge.org |

| Ce³⁺ | Light Blue | ~490 | Not specified | cambridge.org |

Quantum Yield and Luminescence Efficiency Studies

The quantum yield (QY) is a measure of the efficiency of the photoluminescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are desirable for practical applications.

For YBO₃:Eu³⁺, the quantum yield has been found to be dependent on the excitation wavelength. aip.org For instance, a quantum yield of 76% has been reported under excitation at 245 nm. aip.org At other excitation wavelengths, such as 303, 329, 345, 380, 394, and 465 nm, the quantum yields were measured to be 20%, 25%, 76%, 30%, 50%, and 22%, respectively. aip.org

In other systems, such as Tb³⁺ and Eu³⁺ co-doped sodium yttrium borate, a high quantum yield of 83.5% has been achieved. iaea.orgepa.gov Furthermore, glassy yttrium aluminum borate powders have shown an impressive internal quantum yield of up to 91% under 365 nm LED excitation. researchgate.net These studies highlight the potential for optimizing the luminescence efficiency of yttrium borate-based phosphors through careful selection of dopants, co-dopants, and host material composition.

| Material | Excitation Wavelength (nm) | Quantum Yield (%) | Reference |

| YBO₃:Eu³⁺ | 245 | 76 | aip.org |

| YBO₃:Eu³⁺ | 303 | 20 | aip.org |

| YBO₃:Eu³⁺ | 329 | 25 | aip.org |

| YBO₃:Eu³⁺ | 345 | 76 | aip.org |

| YBO₃:Eu³⁺ | 380 | 30 | aip.org |

| YBO₃:Eu³⁺ | 394 | 50 | aip.org |

| YBO₃:Eu³⁺ | 465 | 22 | aip.org |

| Na₃Y(BO₃)₂:Tb³⁺, Eu³⁺ | Not specified | 83.5 | iaea.orgepa.gov |

| Glassy Yttrium Aluminum Borate | 365 | up to 91 (internal) | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the identification and characterization of paramagnetic species, such as radical ions, in solid-state materials. uni-freiburg.de In studies of gamma-irradiated Eu³⁺-doped yttrium orthoborate, EPR has been instrumental in identifying the hole-trapped centers that are crucial to the Thermally Stimulated Luminescence (TSL) mechanism. cambridge.org

The room-temperature EPR spectrum of irradiated YBO₃:Eu³⁺ reveals the presence of two distinct radical species. researchgate.netresearchgate.net

O₂⁻ Radical: The first radical is identified as an O₂⁻ species. It exhibits an EPR signal with axial symmetry and no hyperfine structure. The measured g-values are g|| = 2.0295 and g⊥ = 2.0039. researchgate.net

BO₃²⁻ Radical: The second radical is identified as the borate radical, BO₃²⁻. cambridge.orgresearchgate.net

Temperature-dependent EPR studies confirm the identity and thermal stability of these radicals. As the irradiated sample is heated, the EPR signal intensities of these radicals decrease drastically at specific temperatures. researchgate.net The signal for the O₂⁻ radical diminishes in the 380–400 K range, while the signal for the BO₃²⁻ radical is destroyed in the 530–560 K range. researchgate.net This thermal destruction corresponds directly with the temperatures of the two TSL glow peaks (390 K and 550 K), providing strong evidence that the release of holes from these two radicals is the trigger for the observed TSL emission. researchgate.netcambridge.orgresearchgate.net The absence of an EPR signal for Eu²⁺ suggests that the primary mechanism involves the recombination of holes released from these radical ions with trapped electrons, followed by energy transfer to Eu³⁺. cambridge.org

Table 4: EPR Parameters for Radical Ions in Gamma-Irradiated YBO₃:Eu³⁺ | Radical Ion | g-values | Symmetry | Source | | :--- | :--- | :--- | :--- | | O₂⁻ | g|| = 2.0295, g⊥ = 2.0039 | Axial | researchgate.net | | BO₃²⁻ | Not specified | - | cambridge.orgresearchgate.net |

EPR spectroscopy is exceptionally sensitive to the local environment of a paramagnetic dopant ion, making it an essential tool for determining the ion's site symmetry within the host crystal lattice and for analyzing the resulting crystal field splittings. researchgate.netresearchgate.net

In yttrium borate systems, such as YBO₃ and the related yttrium aluminum borate (YAB, YAl₃(BO₃)₄), dopant ions typically substitute for the host cations. In YAB, there are two primary substitution sites: the Y³⁺ site and the Al³⁺ site. The Y³⁺ ion is located at a site with D₃ symmetry, while the Al³⁺ ion is in a distorted octahedron with C₂ site symmetry. nih.govepj.org EPR spectra can distinguish which site a dopant occupies. For example, EPR studies of YAB doped with Ce³⁺, Er³⁺, and Yb³⁺ show spectra with axial symmetry, which is characteristic of the D₃ symmetry of the Y³⁺ site, indicating that these rare-earth ions replace yttrium in the lattice. researchgate.net In contrast, Cu²⁺ dopants in YAB have been found to substitute for Al³⁺ at the C₂ symmetry sites. epj.org

In YBO₃, low-temperature, high-resolution spectroscopy combined with point group selection rules suggests a two-site model for Eu³⁺ dopants. The Eu³⁺ ions are accommodated in two distinct environments with Cᵢ and C₁ symmetry. acs.org The hexagonal structure of YBO₃ also features a Y³⁺ site with S₆ point symmetry, which is often occupied by dopants like Eu³⁺. mdpi.com